1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

Catalog No.
S1900718
CAS No.
227085-51-0
M.F
C9H23NO3Si
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl...

CAS Number

227085-51-0

Product Name

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

IUPAC Name

N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine

Molecular Formula

C9H23NO3Si

Molecular Weight

221.37 g/mol

InChI

InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3

InChI Key

FRDNYWXDODPUJV-UHFFFAOYSA-N

SMILES

CCNCC(C)C[Si](OC)(OC)OC

Canonical SMILES

CCNCC(C)C[Si](OC)(OC)OC

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a silane compound characterized by the presence of a trimethoxysilyl group attached to a propanamine backbone. Its molecular formula is C9_9H23_{23}NO3_3Si, and it has a molar mass of approximately 221.37 g/mol. The compound features a three-carbon amine chain with an ethyl and methyl group, contributing to its unique chemical properties and potential applications in various fields, including materials science and organic chemistry .

As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in scientific research.

  • Skin and eye irritant: The amine group might cause irritation upon contact with skin and eyes [].
  • Hydrolysis byproduct: The hydrolysis of trimethoxysilyl groups can generate methanol, which is a flammable and toxic liquid [].
  • Proper handling: Standard laboratory safety practices for handling potentially irritating and reactive chemicals should be followed.

The reactivity of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is primarily attributed to its amine and silane functionalities. Key reactions include:

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water to form silanol groups, which can further react with other silanes or substrates.
  • Condensation: Upon hydrolysis, the silanol groups can condense with other silanol groups or reactive surfaces, leading to the formation of siloxane bonds.
  • Alkylation: The amine group can participate in alkylation reactions, allowing for the introduction of various alkyl groups under appropriate conditions.

These reactions make the compound versatile for creating silane-based coatings and composites .

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- can be synthesized through several methods:

  • Direct Amine Reaction: Reacting N-ethyl-2-methylpropanamine with trimethoxysilane under acidic or basic conditions can yield the desired silane compound.
  • Hydrolysis and Condensation: Starting from trimethoxysilane, hydrolyzing it first to form silanol followed by reaction with N-ethyl-2-methylpropanamine can also produce this compound.
  • One-Pot Synthesis: Combining all reactants in a single reaction vessel under controlled conditions may streamline the synthesis process .

The unique structure of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- allows for various applications:

  • Surface Coatings: Used in creating hydrophobic or oleophobic coatings due to its silane properties.
  • Adhesives and Sealants: Enhances adhesion between organic materials and inorganic surfaces.
  • Composite Materials: Acts as a coupling agent in composite formulations to improve mechanical properties.
  • Bioconjugation: Potential use in bioconjugation processes for drug delivery systems due to its amine functionality .

Several compounds share structural similarities with 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-C9_9H23_{23}NO3_3SiContains both amine and trimethoxysilyl functionalities
N-Ethyl-N-(trimethoxysilyl)propanamineC9_9H23_{23}NO3_3SiSimilar amine-silane structure but lacks methyl group
N-Methyl-N-(trimethoxysilyl)propanamineC9_9H23_{23}NO3_3SiContains methyl instead of ethyl; may alter reactivity
3-AminopropyltriethoxysilaneC9_9H23_{23}NO3_3SiDifferent alkoxy groups; used primarily for surface modification

The presence of both ethyl and methyl groups in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- distinguishes it from other similar compounds, potentially influencing its solubility and reactivity compared to others that may have different alkyl substitutions .

Physical Description

Liquid

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

227085-51-0

General Manufacturing Information

Adhesive manufacturing
Plastics product manufacturing
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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